molecular formula C14H15NO2 B2494582 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- CAS No. 123675-40-1

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Cat. No.: B2494582
CAS No.: 123675-40-1
M. Wt: 229.279
InChI Key: ZCSPYHPIRDRSPR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- is a chemical compound with a complex structure that includes a naphthalene ring, an acetamide group, and a methoxy group

Preparation Methods

The synthesis of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- involves several steps. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with methylamine to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amide. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The pathways involved in its action include the modulation of signaling cascades and the alteration of gene expression.

Comparison with Similar Compounds

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- can be compared with other similar compounds, such as:

    Naproxen: Both compounds have anti-inflammatory properties, but 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- may have different pharmacokinetic profiles and potency.

    Ibuprofen: Similar to naproxen, ibuprofen is another nonsteroidal anti-inflammatory drug, but with a different chemical structure and mechanism of action.

The uniqueness of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- lies in its specific structural features and the resulting biological activities, which may offer advantages in certain therapeutic applications.

Properties

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPYHPIRDRSPR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.